1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-11-12-17(18(13-16)26-5)24-19(25)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZSJYZWRLAZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Boronic Ester: The dioxaborolane group is introduced via a borylation reaction.
Coupling Reaction: The boronic ester is then coupled with a benzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
Oxidation: Phenol derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the dioxaborolane group allows for versatile reactions, particularly in cross-coupling reactions such as Suzuki coupling. This capability makes it a useful building block for creating biaryl compounds and other complex structures essential in pharmaceuticals and agrochemicals.
Reactivity and Transformations
The reactivity of 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be exploited to form various derivatives through functional group transformations. For instance:
- Borylation Reactions : The dioxaborolane can participate in further borylation reactions to introduce additional functional groups.
- Substitution Reactions : The urea moiety can be modified to yield different urea derivatives that may possess varied biological activities.
Medicinal Chemistry
Biological Activity
Research indicates that compounds containing the dioxaborolane structure often exhibit interesting biological properties. The specific interactions of this compound with biological targets are under investigation. It is hypothesized that this compound may modulate enzyme activity or act on specific receptors due to its structural features.
Potential Therapeutic Applications
Due to its ability to interact with biological systems, this compound has potential applications in drug discovery and development. It may be explored for use in therapies targeting various diseases where modulation of specific biological pathways is required.
Materials Science
Development of New Materials
In materials science, this compound can be utilized in the synthesis of new polymers and catalysts. The incorporation of the dioxaborolane moiety can enhance the thermal stability and mechanical properties of materials.
Catalytic Applications
The compound's structure allows it to function as a catalyst or catalyst precursor in various chemical reactions. Its ability to facilitate reactions while maintaining selectivity makes it valuable in both academic research and industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its specific application:
In Organic Synthesis: Acts as a building block that can undergo various transformations to form more complex structures.
In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 2246852-97-9
- Molecular Formula : C₂₁H₂₇BN₂O₄
- Molecular Weight : 382.26 g/mol
- Key Features : Contains a benzyl group, a methoxy-substituted phenyl ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) moiety at the para position of the phenyl ring.
Physical Properties :
- Storage : Requires inert atmosphere and room temperature to prevent hydrolysis of the boronic ester group .
- Solubility : Likely polar aprotic solvents (e.g., DMF, DMSO) due to the urea backbone and boronic ester .
Comparison with Structural Analogs
Positional Isomers: 1-Benzyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- CAS No.: 874299-02-2
- Key Difference : Boronic ester group at the meta position of the phenyl ring (vs. para in the target compound).
- Impact: Reduced steric hindrance may enhance reactivity in cross-coupling reactions .
Bis-Boronic Ester Derivative: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- CAS No.: 1073353-72-6
- Key Difference : Two boronic ester groups on both the benzyl and phenyl moieties.
- Impact: Enhanced utility in multi-step Suzuki couplings for constructing complex architectures . Higher molecular weight (478.20 g/mol) may reduce solubility compared to the mono-substituted target compound .
Alkyl-Substituted Analog: 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- CAS No.: 874291-03-9
- Key Difference : Benzyl group replaced with isobutyl .
- Lower molecular weight (318.22 g/mol) compared to the target compound (382.26 g/mol) .
Heterocyclic Variant: 1-(2-Furylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- CAS No.: 874297-85-5
- Key Difference : Benzyl group replaced with furylmethyl .
- Impact: The electron-rich furan ring may alter charge-transfer properties in OLED applications . Potential for hydrogen bonding via the furan oxygen, influencing crystal packing in solid-state materials .
Simplified Urea Backbone: 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- CAS No.: 1201657-84-2
- Key Difference : Lacks the benzyl and methoxy groups.
- Impact :
Comparative Data Table
Key Findings
- Structural Flexibility : Substitutions on the urea backbone (e.g., benzyl, isobutyl, furylmethyl) modulate lipophilicity and electronic properties, tailoring compounds for specific applications .
- Boronic Ester Position : Para-substituted derivatives (e.g., target compound) are more sterically hindered but offer predictable reactivity in Suzuki couplings compared to meta-substituted analogs .
- Multi-Boronic Esters : Bis-boronic esters enable complex molecular architectures but may compromise solubility .
Biological Activity
1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₂₃BN₂O₃
- Molecular Weight : 314.2 g/mol
- CAS Number : 1662682-36-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The urea moiety is known to play a significant role in modulating enzyme activities and receptor interactions. Specifically:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways by mimicking natural substrates or cofactors.
- Modulation of Receptor Activity : It can bind to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has shown that derivatives of urea compounds exhibit anticancer properties. For instance:
- A study identified several urea derivatives as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is a target for cancer immunotherapy. Modifications in the urea structure significantly affected their inhibitory potency .
Antimicrobial Properties
Urea derivatives have also been evaluated for their antimicrobial activity:
- Compounds similar in structure have demonstrated efficacy against various bacterial strains and fungi. The presence of the dioxaborolane group may enhance this activity through increased lipophilicity and membrane permeability .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and urea groups can significantly impact biological activity. Key findings include:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance potency by stabilizing the transition state during enzyme inhibition.
- Dioxaborolane Influence : The dioxaborolane moiety contributes to improved solubility and bioavailability .
Study on IDO1 Inhibition
A series of phenyl urea derivatives were synthesized and tested for IDO1 inhibition. Among them, certain modifications led to compounds with IC₅₀ values in the low nanomolar range, highlighting the potential of urea derivatives as therapeutic agents against cancer .
Antimicrobial Evaluation
In vitro tests revealed that compounds with similar structural features exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the critical functional groups and structural features of 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and how do they influence reactivity?
- Answer : The compound contains three key functional groups:
- Urea moiety : Acts as a hydrogen-bond donor/acceptor, critical for interactions with biological targets (e.g., enzymes or receptors) .
- Benzyl group : Enhances lipophilicity and may influence pharmacokinetic properties .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) : A boron-containing group enabling Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry for C–C bond formation .
- 2-Methoxy group : Modulates electronic effects on the phenyl ring, potentially stabilizing intermediates during synthesis .
- Methodological Insight : Use computational tools (e.g., DFT calculations) to predict reactivity or spectroscopic techniques (e.g., NMR) to monitor boron-related transformations .
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Answer : A multi-step synthesis is typically required:
Boronate ester installation : Start with 4-bromo-2-methoxyphenol. Perform Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., PdCl(dppf)) under inert conditions .
Urea formation : React the boronate-containing aniline derivative with benzyl isocyanate in anhydrous DMF at 60–80°C. Monitor progress via TLC or HPLC .
- Optimization Tips :
- Use Schlenk-line techniques to exclude moisture, critical for boronate stability.
- Screen catalysts (e.g., Pd(OAc) vs. PdCl) and solvents (THF vs. dioxane) to maximize yield .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a kinase inhibitor?
- Answer :
- Target Selection : Prioritize kinases with known urea-binding pockets (e.g., EGFR, VEGFR).
- Assay Design :
- Use fluorescence polarization (FP) assays to measure binding affinity.
- Compare IC values against control compounds (e.g., gefitinib) .
- Modification Strategies :
- Replace the benzyl group with substituted aryl rings to assess steric/electronic effects.
- Replace the boronate ester with other leaving groups (e.g., halides) to probe reactivity .
Q. What analytical techniques are most effective for characterizing this compound and its synthetic intermediates?
- Answer :
- Structural Confirmation :
- NMR : and NMR for backbone assignment; NMR to verify boronate integrity .
- HRMS : Confirm molecular formula with <5 ppm error.
- Purity Assessment :
- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water gradient (90:10 to 50:50 over 20 min) .
- Advanced Methods :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
Q. How does the presence of the boronate ester influence the compound’s stability under varying pH and temperature conditions?
- Answer :
- Stability Studies :
- pH Sensitivity : Incubate in buffers (pH 2–10) at 37°C for 24h. Monitor degradation via LC-MS. Boronates are typically stable at neutral pH but hydrolyze under acidic/basic conditions .
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
- Mitigation Strategies :
- Use protic solvents (e.g., ethanol) to stabilize boronate esters during storage .
Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
